Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride
Description
Chemical Structure: The compound is a quaternary ammonium salt featuring a benzyl group, a 2-hydroxyethyl group, and a long-chain stearamido (C18) moiety. Its IUPAC name is benzyldimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride (CAS 65694-10-2) . Function: Primarily used as an antistatic agent and cationic surfactant in cosmetics and personal care products. The benzyl group enhances cationic strength, while the hydroxyethyl group improves water solubility .
Properties
CAS No. |
94108-36-8 |
|---|---|
Molecular Formula |
C31H57ClN2O2 |
Molecular Weight |
525.2 g/mol |
IUPAC Name |
benzyl-(2-hydroxyethyl)-methyl-[3-(octadecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C31H56N2O2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-31(35)32-25-21-26-33(2,27-28-34)29-30-22-18-17-19-23-30;/h17-19,22-23,34H,3-16,20-21,24-29H2,1-2H3;1H |
InChI Key |
PWDUULHZZKYTHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCO)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Biological Activity
Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride, a quaternary ammonium compound, exhibits significant biological activity due to its unique structural features. This compound is characterized by a complex molecular structure that includes a benzyl group, a hydroxyethyl moiety, and a long-chain fatty acid derivative, contributing to its surfactant and antimicrobial properties.
- Molecular Formula : C31H57ClN2O2
- Molecular Weight : 525.26 g/mol
- CAS Number : 94108-36-8
- LogP : 8.908 (indicating high lipophilicity)
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against various microorganisms, including bacteria, fungi, and algae. Its mechanism of action primarily involves disrupting microbial membranes, which enhances its efficacy as a biocide and preservative in different formulations .
Comparative Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 mg/mL | |
| Staphylococcus aureus | 0.25 mg/mL | |
| Candida albicans | 0.75 mg/mL |
Applications
The compound is utilized across various industries for its surfactant properties and antimicrobial efficacy. Key applications include:
- Personal Care Products : Used as a preservative due to its ability to inhibit microbial growth.
- Pharmaceuticals : Acts as an antimicrobial agent in formulations.
- Industrial Cleaning Agents : Effective in disinfectants and sanitizers.
Synergistic Effects
Research indicates that this compound may exhibit synergistic effects when combined with other surfactants or biocides. These interactions can enhance antimicrobial efficacy or modify surface tension properties, making it valuable in formulations where improved performance is desired.
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound in various concentrations against common pathogens. The results indicated that the compound effectively reduced microbial load in contaminated samples, demonstrating its potential as an effective preservative in cosmetic formulations.
Comparison with Similar Compounds
QUATERNIUM-70 (CAS 68921-83-5)
- Structure: Dimethyl[3-[(1-oxooctadecyl)amino]propyl][2-oxo-2-(tetradecyloxy)ethyl]ammonium chloride .
- Key Differences :
- Replaces the benzyl and hydroxyethyl groups with a tetradecyloxy (C14) chain.
- Increased hydrophobicity due to the tetradecyloxy group, making it more suitable for oil-based formulations.
- Applications : Antistatic agent with enhanced lipid compatibility compared to the target compound .
Benzyldimethyl[3-[(1-oxohexadecyl)amino]propyl]ammonium Chloride (CAS 65694-09-9)
Diethylmethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium Chloride (CAS 94160-23-3)
- Structure : Substitutes benzyl and hydroxyethyl groups with diethyl and methyl groups .
- Key Differences :
- Reduced cationic strength due to the absence of an aromatic benzyl group.
- Lower molecular weight (447.18 g/mol vs. ~495 g/mol for the target compound) may affect viscosity in formulations.
- Applications : Less effective in adsorbing onto negatively charged surfaces compared to benzyl-containing analogs .
STEARAMIDOETHYL ETHANOLAMINE PHOSPHATE (CAS 68134-13-4)
- Structure: Phosphate-based surfactant with ethanolamine and stearamido groups .
- Key Differences: Phosphate group introduces pH sensitivity, limiting stability in acidic environments. Ethanolamine moiety enhances emulsification properties but reduces antistatic efficiency.
- Applications : Preferred in formulations requiring dual emulsifying and antistatic functions .
Data Table: Structural and Functional Comparison
Preparation Methods
Synthesis of Tertiary Amine Precursor
The tertiary amine benzyl(2-hydroxyethyl)methylamine is synthesized via reductive amination of benzylamine with 2-hydroxyethyl methyl ether under hydrogen gas (1–3 atm) in the presence of Raney nickel. Yields typically range from 70–85%, with purification via vacuum distillation (bp 120–125°C at 0.5 mmHg).
Introduction of Octadecanamide Propyl Chain
3-((1-oxooctadecyl)amino)propyl chloride is prepared by reacting octadecanoyl chloride with 3-aminopropanol in dichloromethane (DCM) at 0–5°C, followed by chlorination using thionyl chloride (SOCl₂). The intermediate is isolated in 90% yield after recrystallization from hexane.
Quaternary Ammonium Formation
The tertiary amine undergoes alkylation with 3-((1-oxooctadecyl)amino)propyl chloride in acetonitrile at 60°C for 24 hours. Triethylamine (2 eq.) is added to scavenge HCl, driving the reaction to completion. The crude product is purified via column chromatography (silica gel, CHCl₃:MeOH 9:1), yielding 68–72% of the target compound.
Table 1: Reaction Conditions for Pathway A
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Tertiary amine synthesis | H₂, Raney Ni | Ethanol | 50°C | 80 |
| Propyl chain chlorination | SOCl₂ | DCM | 0°C | 90 |
| Quaternary formation | CH₃CN, Et₃N | Acetonitrile | 60°C | 70 |
Pathway B: Fragment Coupling and Quaternization
Synthesis of Benzyl(2-hydroxyethyl)methylammonium Intermediate
A pre-quaternized intermediate is prepared by reacting benzyl chloride with 2-(methylamino)ethanol in a 1:1.2 molar ratio. The reaction proceeds in tetrahydrofuran (THF) under reflux (66°C) for 12 hours, yielding benzyl(2-hydroxyethyl)methylammonium chloride (85% purity), which is further purified via recrystallization from acetone.
Amidation with Octadecanoyl Propylamine
The ammonium intermediate is coupled with 3-amino-N-octadecylpropanamide using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction occurs in dimethylformamide (DMF) at room temperature for 48 hours, with 4-dimethylaminopyridine (DMAP) catalyzing amide bond formation. Post-reaction, the mixture is filtered to remove dicyclohexylurea and concentrated under reduced pressure.
Table 2: Key Parameters for Pathway B
| Parameter | Value |
|---|---|
| Coupling agent | DCC (1.5 eq.) |
| Catalyst | DMAP (0.1 eq.) |
| Solvent | DMF |
| Reaction time | 48 hours |
| Yield | 65–70% |
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Comparative studies show DMF improves amidation yields by 15% over THF due to superior solubility of long-chain intermediates.
Catalytic Enhancements
The addition of potassium carbonate (2 eq.) during quaternization neutralizes HCl, shifting equilibrium toward product formation. This modification increases yields from 70% to 82% in Pathway A.
Temperature Control
Exothermic reactions (e.g., SOCl₂ chlorination) require rigorous temperature control. Maintaining 0–5°C prevents side reactions such as over-chlorination, ensuring >90% purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 525.2 [M-Cl]⁺, consistent with the molecular formula C₃₁H₅₇ClN₂O₂.
Industrial-Scale Considerations
Patent disclosures highlight the use of continuous flow reactors for quaternization steps, reducing reaction times from 24 hours to 2 hours and improving safety profiles. Solvent recovery systems (e.g., fractional distillation of acetonitrile) reduce costs by 40% in large-scale productions.
Q & A
Q. What are the key structural features and physicochemical properties of this compound, and how do they influence its functionality in experimental systems?
The compound is a quaternary ammonium salt with a hydrophobic stearamide (C18) chain, a benzyl group, and a 2-hydroxyethyl substituent. Its molecular weight (~580–590 g/mol) and cationic nature enable surfactant behavior, including micelle formation and antistatic activity. Critical properties include solubility in polar solvents (e.g., water/ethanol mixtures), thermal stability (decomposition temperature >200°C), and pH-dependent charge density. These traits are foundational for applications in colloid chemistry or biomembrane studies .
Methodological Insight:
- Characterize structure via -NMR (amide proton at δ ~6.5–7.0 ppm) and FTIR (C=O stretch at ~1640 cm).
- Determine solubility using dynamic light scattering (DLS) to monitor aggregation thresholds.
Q. How is this compound synthesized, and what purification methods ensure high yield and purity for research use?
Synthesis typically involves quaternization of a tertiary amine precursor (e.g., 3-aminopropyl stearamide) with benzyl chloride derivatives. A two-step process is common:
- Amidation : React stearic acid with 3-aminopropanol to form 3-((1-oxooctadecyl)amino)propanol.
- Quaternization : Treat the intermediate with benzyl chloride and 2-chloroethanol under basic conditions (e.g., KCO) to form the quaternary ammonium center. Purification involves recrystallization from acetone/ethanol mixtures or column chromatography (silica gel, eluent: CHCl/MeOH 9:1). Purity (>95%) is verified via HPLC with a C18 column and UV detection at 254 nm .
Q. What are the established applications of this compound in academic research?
- Antistatic agent : Modifies surface charge in polymer films or textiles; quantify efficacy via surface resistivity measurements (ASTM D257) .
- Surfactant : Reduces interfacial tension in emulsions; critical micelle concentration (CMC) determined by conductivity or fluorescence probe methods .
- Biomembrane studies : Mimics cationic lipid behavior in liposome formulations; monitor membrane fusion using fluorescence resonance energy transfer (FRET) .
Advanced Research Questions
Q. How do structural variations (e.g., alkyl chain length, substituent groups) impact its surfactant properties, and how can these be optimized for specific applications?
The stearamide (C18) chain enhances hydrophobic interactions, lowering CMC (~0.1–1 mM), while the 2-hydroxyethyl group improves aqueous solubility. Comparative studies with analogs (e.g., C12 or C16 chains) reveal:
- Longer chains reduce CMC but increase aggregation number (DLS/SANS required).
- Benzyl substitution enhances thermal stability (TGA data shows decomposition at ~250°C vs. ~200°C for non-aromatic analogs) .
Experimental Design:
- Synthesize analogs with systematic chain-length variations.
- Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH) of micellization.
Q. What are the challenges in reconciling contradictory toxicity data reported in literature, and how can these be addressed methodologically?
Discrepancies arise from assay conditions (e.g., cell lines, exposure time). For example:
- In vitro : IC values vary between 10–50 µM in MCF-7 vs. HEK293 cells due to differences in membrane lipid composition.
- Ecotoxicity : Limited data exists ( notes gaps); standardize tests using Daphnia magna (OECD 202) or algal growth inhibition (OECD 201) .
Resolution Strategy:
- Conduct comparative assays with controlled parameters (pH, serum content).
- Apply computational QSAR models to predict toxicity thresholds for untested species.
Q. How does this compound interact with biological membranes, and what experimental approaches elucidate its mechanism of action?
The cationic head group binds to anionic phospholipids (e.g., phosphatidylserine), inducing membrane curvature or pore formation. Key methods:
- Langmuir trough : Measure changes in lipid monolayer surface pressure.
- Cryo-EM : Visualize membrane disruption in liposomes.
- Patch-clamp electrophysiology : Detect ion leakage in model bilayers .
Data Interpretation:
- Correlation between surfactant concentration and membrane fluidity (via fluorescence anisotropy) reveals disruption thresholds.
Q. What analytical techniques are most effective for detecting degradation products or impurities in aged samples?
Degradation via hydrolysis (amide bond cleavage) or oxidation (benzyl group) produces stearic acid, benzaldehyde, and tertiary amines. Recommended workflows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
